molecular formula C5H6N2O4 B1274635 (2,4-Dioxoimidazolidin-1-yl)acetic acid CAS No. 94738-31-5

(2,4-Dioxoimidazolidin-1-yl)acetic acid

Cat. No. B1274635
CAS RN: 94738-31-5
M. Wt: 158.11 g/mol
InChI Key: MYXWHYDWUWIFRA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2,4-Dioxoimidazolidin-1-yl)acetic acid” is represented by the linear formula C5H6N2O4 . The InChI code for this compound is 1S/C5H6N2O4/c8-3-1-7 (2-4 (9)10)5 (11)6-3/h1,8H,2H2, (H,6,11) (H,9,10) .


Physical And Chemical Properties Analysis

“(2,4-Dioxoimidazolidin-1-yl)acetic acid” has a molecular weight of 158.11 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis of Bioactive Compounds

(2,4-Dioxoimidazolidin-1-yl)acetic acid derivatives are utilized in synthesizing various bioactive compounds. Notably, its reaction with different aromatic amines leads to the creation of imidazoles, thiazoles, benzoxazines, and quinazolines integrated with a thiazolidindione nucleus. Some of these synthesized compounds demonstrate moderate antibacterial and antifungal activities (Youssef et al., 2015).

Conformational and Tautomeric Studies

The compound plays a significant role in conformational studies. For example, in its form as hydantoin-5-acetic acid, its crystal structure reveals intricate hydrogen-bonding arrangements and conformations, which are crucial in understanding its chemical behavior (Gerhardt et al., 2012).

Antibacterial Applications

New derivatives of (2,4-dioxoimidazolidin-1-yl)acetic acid have been synthesized and tested for antibacterial activity. These derivatives show considerable antibacterial effectiveness, particularly against Gram-positive bacterial strains (Trotsko et al., 2018).

Anticonvulsant Activity Studies

The compound has been a part of anticonvulsant activity studies. By synthesizing specific derivatives, researchers have developed substances with potential anticonvulsive action, showing promising results in both in vivo and in silico studies (El Kayal et al., 2019).

Molecular Structure and Reactivity Analysis

Studies involving (2,4-Dioxoimidazolidin-1-yl)acetic acid help in understanding its molecular structure, tautomeric stability, and protonation effects. Such analyses are vital for predicting the reactive sites of the compound and its potential applications in different chemical reactions (Sridevi & Velraj, 2014).

Crystal Structure and Interaction Studies

The crystal structure analysis of derivatives, such as 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione, provides insights into the molecular interactions and stability of these compounds. Such studies are essential for understanding the compound's behavior in different chemical environments (Sethusankar et al., 2002).

Synthesis of Antioxidant Compounds

(2,4-Dioxoimidazolidin-1-yl)acetic acid is also used in the synthesis of compounds with pronounced antioxidant activity. This application is significant in developing treatments and therapies targeting oxidative stress-related conditions (Chornous et al., 2013).

properties

IUPAC Name

2-(2,4-dioxoimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c8-3-1-7(2-4(9)10)5(11)6-3/h1-2H2,(H,9,10)(H,6,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXWHYDWUWIFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390227
Record name (2,4-dioxoimidazolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dioxoimidazolidin-1-yl)acetic acid

CAS RN

94738-31-5
Record name (2,4-dioxoimidazolidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dioxoimidazolidin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
井上泰尚 - (No Title), 2010 - naist.repo.nii.ac.jp
略語表 Ac: acetyl, アセチル基 Ac2O: acetic anhydride, 無水酢酸 AcOEt: ethyl acetate, 酢酸エチル AcOH: acetic acid, 酢酸 Ala (A): alanine, アラニン ALI: acute lung injury, 急性肺障害 ARDS…
Number of citations: 5 naist.repo.nii.ac.jp

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